Home > Products > Building Blocks P9943 > Betahistine mesylate
Betahistine mesylate - 54856-23-4

Betahistine mesylate

Catalog Number: EVT-306393
CAS Number: 54856-23-4
Molecular Formula: C10H20N2O6S2
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Betahistine mesilate is an aralkylamine.
A histamine analog and H1 receptor agonist that serves as a vasodilator. It is used in MENIERE DISEASE and in vascular headaches but may exacerbate bronchial asthma and peptic ulcers.

Betahistine Dihydrochloride

Relevance: Betahistine dihydrochloride is a different salt form of betahistine compared to betahistine mesylate. While both demonstrate similar pharmacological properties and therapeutic applications, they might exhibit variations in physicochemical characteristics, such as solubility, stability, and bioavailability. []

2-Pyridylacetic Acid

Compound Description: 2-Pyridylacetic acid is the major metabolite of betahistine in humans. Studies suggest that betahistine undergoes nearly complete first-pass metabolism, resulting in very low plasma concentrations of the parent drug. [, ]

Flunarizine Hydrochloride

Relevance: Flunarizine hydrochloride is often co-administered with betahistine mesylate for treating conditions like migrainous vertigo, posterior circulation ischemia, and tinnitus. [, , , , , ] This combination aims to enhance therapeutic efficacy by addressing various aspects of these disorders.

Nimodipine

Relevance: In a study investigating the treatment of vertebrobasilar insufficiency vertigo, nimodipine was compared to betahistine mesylate as a control group medication. [] This comparison aimed to evaluate the relative efficacy of betahistine mesylate in managing vertigo related to vertebrobasilar insufficiency.

Carbamazepine

Relevance: In studies investigating the treatment of vestibular paroxysmia, carbamazepine was used as a comparator to assess the efficacy and tolerability of betahistine mesylate as an add-on therapy. [, ] The addition of betahistine mesylate to carbamazepine aimed to improve treatment outcomes while potentially mitigating side effects.

Oxcarbazepine

Relevance: Oxcarbazepine was investigated as an alternative to carbamazepine in combination with betahistine mesylate for treating vestibular paroxysmia. [, ] This study aimed to evaluate the potential benefits of this combination, particularly in patients intolerant to carbamazepine.

Prednisolone

Relevance: Intratympanic injections of prednisolone were compared to betahistine mesylate (administered orally) in a study investigating potential treatments for subjective tinnitus. [] The study aimed to assess the effectiveness of both approaches in managing tinnitus symptoms.

Dexamethasone

Relevance: Similar to prednisolone, dexamethasone was investigated as an intratympanic injection for managing subjective tinnitus, with betahistine mesylate serving as part of the standard treatment regimen. [] The study compared the efficacy of intratympanic steroid injections to conventional therapies.

Source and Classification

Betahistine mesylate is classified as a histamine analog and is derived from betahistine, which itself is a synthetic derivative of histamine. The mesylate form enhances the solubility and bioavailability of the active ingredient. It is typically administered orally and is marketed under various brand names, including Betaserc and Serc.

Synthesis Analysis

Methods and Technical Details

The synthesis of betahistine mesylate involves several chemical reactions that yield the final product in a pure form. A common method includes the reaction of betahistine with methanesulfonic acid in an alcoholic solvent. According to recent patents, new crystalline forms of betahistine mesylate have been developed, showcasing improved stability and purity. For instance, one method involves dissolving betahistine in ethanol with water at elevated temperatures, followed by controlled cooling to allow crystallization .

Technical Steps:

  1. Dissolve betahistine in a suitable solvent (e.g., ethanol).
  2. Add methanesulfonic acid to form the mesylate salt.
  3. Control temperature and concentration to promote crystallization.
  4. Isolate and purify the crystalline product through filtration and drying.
Molecular Structure Analysis

Structure and Data

The molecular formula for betahistine mesylate is C8H12N22CH4O3SC_8H_{12}N_2\cdot 2CH_4O_3S, with a molecular weight of approximately 328.406 g/mol . The compound has no defined stereocenters, making it achiral.

Structural Characteristics:

  • Molecular Formula: C8H12N22CH4O3SC_8H_{12}N_2\cdot 2CH_4O_3S
  • Molecular Weight: 328.406 g/mol
  • SMILES Notation: CS(O)(=O)=O.CS(O)(=O)=O.CNCCC1=CC=CC=N1
  • InChI Key: ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions and Technical Details

Betahistine mesylate undergoes various chemical reactions that are crucial for its pharmacological activity. The primary reaction involves its interaction with histamine receptors in the central nervous system, where it enhances histamine release and synthesis.

Key Reactions:

  1. Receptor Binding: Betahistine binds to histamine H1 receptors, mimicking the action of endogenous histamine.
  2. H3 Antagonism: It inhibits H3 receptors, which leads to increased histamine levels in synaptic clefts.
  3. Metabolism: Betahistine is metabolized primarily into 2-pyridylacetic acid through oxidative pathways.
Mechanism of Action

Process and Data

The mechanism by which betahistine exerts its effects involves multiple pathways:

  1. Histamine Release: By acting as an agonist at H1 receptors, it promotes the release of histamine from neurons.
  2. Vascular Effects: It increases microcirculation in the inner ear by antagonizing H3 receptors, reducing endolymphatic pressure.
  3. Vestibular Compensation: Enhances central vestibular compensation mechanisms by modulating neurotransmitter release in vestibular nuclei .

Pharmacokinetic Data:

  • Peak Plasma Concentration: Approximately 339.4 ng/mL after a single oral dose of 25 mg .
  • Elimination Half-Life: Approximately 5.17 hours for the principal metabolite .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white crystalline powder.
  • Melting Point: New crystal forms exhibit melting points around 136-138°C .

Chemical Properties

  • Solubility: Soluble in water and ethanol.
  • Stability: The new crystalline forms show enhanced stability compared to previous formulations.
Applications

Scientific Uses

Betahistine mesylate is predominantly used for treating vestibular disorders such as Ménière's disease due to its ability to improve blood flow within the inner ear and mitigate symptoms associated with balance disorders. Additionally, ongoing research explores its potential applications in other conditions related to vestibular dysfunctions .

Properties

CAS Number

54856-23-4

Product Name

Betahistine mesylate

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine

Molecular Formula

C10H20N2O6S2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4)

InChI Key

ZBJJDYGJCNTNTH-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O

Synonyms

Aequamen
Betahistin AL
Betahistin ratiopharm
Betahistin Stada
Betahistin-ratiopharm
Betahistine
Betahistine Biphar
Betahistine Dihydrobromide
Betahistine Dihydrochloride
Betahistine Hydrochloride
Betahistine Mesylate
Betahistine Methanesulfonate
Betahistine Methanesulphonate
Betaserc
Betavert
By Vertin
By-Vertin
Dihydrobromide, Betahistine
Dihydrochloride, Betahistine
Extovyl
Fidium
Hydrochloride, Betahistine
Lectil
Melopat
Mersilon
Mesylate, Betahistine
Methanesulfonate, Betahistine
Methanesulphonate, Betahistine
PT 9
PT-9
PT9
Ribrain
Serc
Vasomotal
Vertigon

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.